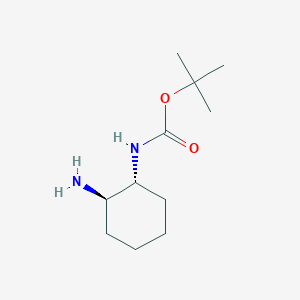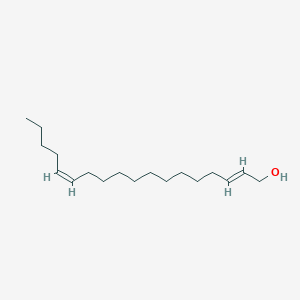
(2E,13Z)-2,13-Octadecadienol
Overview
Description
(2E,13Z)-2,13-Octadecadienol is a long-chain unsaturated alcohol with two double bonds located at the second and thirteenth positions. This compound is known for its role as a sex pheromone in certain insect species, particularly in clearwing moths. It is a significant molecule in the study of chemical ecology and insect behavior.
Mechanism of Action
Target of Action
The primary targets of (2E,13Z)-2,13-Octadecadienol, also known as (2E,13Z)-Octadecadien-1-ol, are certain species of insects, specifically clearwing moths (Synanthedon tipuliformis) and raspberry crown borers (Pennisetia marginata) . The compound acts as a sex pheromone, attracting these insects and inducing strong responses in male antennae .
Mode of Action
This compound interacts with its targets by emitting a specific scent that is recognized by the antennae of the male insects . This scent triggers a strong response, attracting the insects towards the source of the pheromone .
Biochemical Pathways
It is known that the compound interacts with the olfactory receptors located on the antennae of the target insects . This interaction triggers a neural response, leading to changes in the insects’ behavior.
Pharmacokinetics
As a volatile compound, it is likely to be rapidly absorbed and distributed in the environment, influencing the behavior of the target insects .
Result of Action
The primary result of the action of this compound is the attraction of specific insects towards the source of the pheromone . This can lead to changes in the insects’ behavior, such as increased mating activity.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, wind direction and speed can affect the distribution of the pheromone in the environment. Additionally, temperature and humidity may impact the volatility and stability of the compound .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be isolated from (2E,13Z)-Octadecadienyl acetate, which induces strong responses in male antennae
Molecular Mechanism
It is known that this compound can induce strong responses in male antennae when isolated from (2E,13Z)-Octadecadienyl acetate , suggesting that it may interact with specific receptors or enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Doebner condensation of hexadec-11-ynal with malonic acid, which introduces the 2E double bond . The resulting intermediate is then subjected to reduction and acetylation to yield the desired product.
Industrial Production Methods
Industrial production of (2E,13Z)-2,13-Octadecadienol often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure the correct geometric configuration of the double bonds.
Chemical Reactions Analysis
Types of Reactions
(2E,13Z)-2,13-Octadecadienol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol to the corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to yield a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as acetates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Acetylation can be achieved using acetic anhydride in the presence of a base.
Major Products
Oxidation: (2E,13Z)-2,13-Octadecadienal or (2E,13Z)-2,13-Octadecadienoic acid.
Reduction: 2,13-Octadecanol.
Substitution: (2E,13Z)-2,13-Octadecadienyl acetate.
Scientific Research Applications
(2E,13Z)-2,13-Octadecadienol has several scientific research applications:
Chemistry: Used as a model compound in the study of unsaturated alcohols and their reactions.
Biology: Plays a crucial role in the study of insect pheromones and behavior.
Industry: Used in the formulation of pheromone traps for pest control.
Comparison with Similar Compounds
Similar Compounds
(2E,13Z)-2,13-Octadecadienal: The aldehyde analog of (2E,13Z)-2,13-Octadecadienol.
(2E,13Z)-2,13-Octadecadienoic acid: The carboxylic acid analog.
(2E,13Z)-2,13-Octadecadienyl acetate: The acetate ester analog.
Uniqueness
This compound is unique due to its specific double bond configuration and its role as a sex pheromone. While its analogs also play roles in chemical signaling, the alcohol form is particularly significant in the study of insect behavior and ecology.
Properties
IUPAC Name |
(2E,13Z)-octadeca-2,13-dien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,16-17,19H,2-4,7-15,18H2,1H3/b6-5-,17-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOMGIOWVNOOBC-RAPDCGKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCC=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCC/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057577 | |
| Record name | (2E,13Z)-2,13-Octadecadienol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123551-47-3 | |
| Record name | 2,13-Octadecadien-1-ol, (2E,13Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123551473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E,13Z)-2,13-Octadecadienol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,13-OCTADECADIEN-1-OL, (2E,13Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACH085LK6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde](/img/structure/B137052.png)

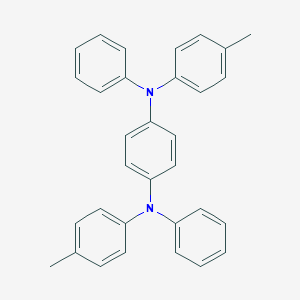

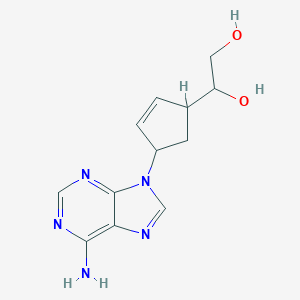


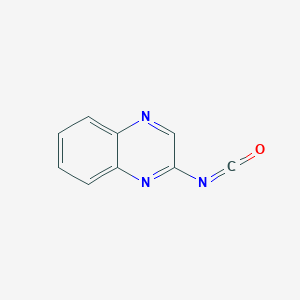
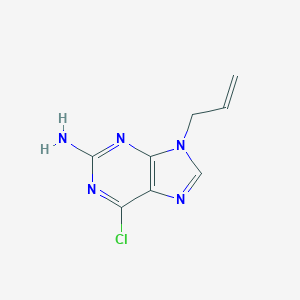
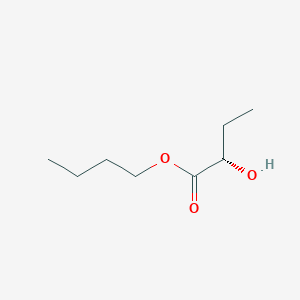

![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B137087.png)
